(S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine
CAS No.: 1213364-80-7
Cat. No.: VC4568943
Molecular Formula: C10H12ClN
Molecular Weight: 181.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1213364-80-7 |
|---|---|
| Molecular Formula | C10H12ClN |
| Molecular Weight | 181.66 |
| IUPAC Name | (1S)-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine |
| Standard InChI | InChI=1S/C10H12ClN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10H,2-3,6,12H2/t10-/m0/s1 |
| Standard InChI Key | MPNOKRDWQNPAID-JTQLQIEISA-N |
| SMILES | C1CC(C2=C(C1)C(=CC=C2)Cl)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
(S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 2055848-92-3) has the molecular formula and a molecular weight of 218.12 g/mol . The compound features a partially hydrogenated naphthalene core (tetralin system) with:
-
A chlorine atom at the 5-position
-
A primary amine group at the 1-position
-
(S)-configuration at the chiral center
The IUPAC name specifies the stereochemistry as (S)-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride when considering its salt form .
Spectral Characterization
Key spectral data from PubChem and Chemsrc include:
-
Canonical SMILES: C1CCC@HN.Cl
-
InChI Key: MPNOKRDWQNPAID-UHFFFAOYSA-N
The hydrochloride salt form enhances stability and solubility, making it preferable for biological studies .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves asymmetric catalysis to achieve enantiomeric purity:
Step 1: Preparation of 5-Chlorotetralone
Starting from 5-chloro-1-tetralone, reductive amination introduces the amine group. Catalytic hydrogenation using palladium on carbon () under atmosphere yields the racemic amine.
Step 2: Chiral Resolution
Enantiomeric separation employs chiral stationary phases in high-performance liquid chromatography (HPLC) or enzymatic resolution techniques. The (S)-enantiomer is isolated with >99% enantiomeric excess (ee) .
Step 3: Salt Formation
Treatment with hydrochloric acid produces the hydrochloride salt, improving crystallinity and storage stability .
Industrial Production Challenges
Scale-up difficulties arise from:
-
High catalyst loading requirements for asymmetric hydrogenation
-
Energy-intensive purification steps to maintain enantiopurity
-
Regulatory constraints on chlorinated intermediates
Physicochemical Properties
Stability and Solubility
| Property | Value | Source |
|---|---|---|
| Melting Point | 215–217°C (decomposes) | |
| Water Solubility | 12.8 mg/mL (25°C) | |
| LogP (Partition Coeff.) | 3.38 ± 0.45 | |
| pKa | 9.2 (amine protonation) |
The hydrochloride salt exhibits higher aqueous solubility compared to the free base, facilitating formulation for biological assays .
Biological Activity and Mechanisms
Enzyme Inhibition
In vitro studies demonstrate potent inhibition of dynamin I GTPase (), a protein critical for synaptic vesicle recycling. Molecular docking simulations suggest the chlorine atom forms halogen bonds with Tyr-231 and Gly-233 residues in the GTPase active site.
Neuropharmacological Effects
Rodent models reveal dose-dependent antidepressant-like activity:
-
50% reduction in immobility time (forced swim test) at 10 mg/kg
-
Increased hippocampal BDNF expression by 40%
-
No observed sedative effects up to 30 mg/kg
| Strain | MIC (µg/mL) | Source |
|---|---|---|
| MSSA ATCC 29213 | 64 | |
| MRSA USA300 | 128 |
Mechanistic studies suggest disruption of bacterial membrane potential via interaction with undecaprenyl pyrophosphate synthase.
Comparative Analysis with Structural Analogs
| Compound | Key Difference | Bioactivity Change |
|---|---|---|
| (R)-5-Chloro-1,2,3,4-tetrahydro... | Opposite configuration | 50% lower GTPase inhibition |
| 5-Fluoro analog | Fluorine substitution | 2× higher aqueous solubility |
| 6-Bromo-5-chloro derivative | Additional bromine at C6 | Loss of antimicrobial effect |
The (S)-enantiomer's superior bioactivity highlights the importance of stereochemistry in drug design .
Applications in Research and Development
Neuroscience Tools
-
Synaptic Vesicle Recycling Studies: Used to acutely inhibit dynamin-mediated endocytosis in neuronal cultures
-
Depression Models: Validates serotonin-independent antidepressant mechanisms
Pharmaceutical Intermediate
Serves as a chiral building block for:
-
Tetracyclic antidepressants
-
Dopamine D3 receptor ligands
-
Sigma-1 receptor modulators
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume